

Quantum Chemical Calculations for 1,2-Benzisothiazol-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2-Benzisothiazol-3-amine

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Introduction

1,2-Benzisothiazol-3-amine and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities, including antimicrobial and anticancer properties. Understanding the electronic structure, molecular geometry, and reactivity of these compounds at a quantum mechanical level is crucial for the rational design of novel therapeutic agents and functional materials. This technical guide provides an in-depth overview of the quantum chemical calculations performed on **1,2-Benzisothiazol-3-amine** and its closely related derivatives, summarizing key findings and outlining the computational methodologies.

While a comprehensive quantum chemical study dedicated solely to **1,2-Benzisothiazol-3-amine** is not readily available in peer-reviewed literature, this guide synthesizes data from computational studies on its derivatives to provide a representative understanding of its molecular properties. The methodologies and findings from these related studies offer a robust framework for researchers investigating this important scaffold.

Computational Methodology

The quantum chemical calculations summarized herein are predominantly based on Density Functional Theory (DFT), a computational method that provides a good balance between accuracy and computational cost for molecules of this size.

Experimental Protocols

Software: The calculations are typically performed using the Gaussian suite of programs.

Method: The most commonly employed method is DFT using the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) exchange-correlation functional. This functional is known to provide reliable results for a wide range of organic molecules.

Basis Set: The 6-311+G(d,p) basis set is frequently used for these types of calculations. This basis set provides a good description of the electron distribution, including polarization and diffuse functions, which are important for accurately modeling the electronic properties of heteroatomic systems.

Geometry Optimization: The molecular geometry of the compounds is optimized in the gas phase. This process involves finding the minimum energy conformation of the molecule, which corresponds to the most stable three-dimensional structure. Frequency calculations are then performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

Analysis: Following geometry optimization, a range of molecular properties are calculated, including:

- Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the electronic transitions and reactivity of the molecule.
- Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study the intramolecular interactions, charge delocalization, and hyperconjugative interactions within the molecule.
- Molecular Electrostatic Potential (MEP): The MEP map provides a visualization of the charge distribution on the molecular surface, indicating the regions that are susceptible to electrophilic and nucleophilic attack.
- Vibrational Frequencies: Theoretical FT-IR and Raman spectra are calculated to aid in the assignment of experimental vibrational spectra.

Data Presentation

The following tables summarize key quantitative data obtained from quantum chemical calculations on derivatives of **1,2-Benzisothiazol-3-amine**. It is important to note that these values are for the specified derivatives and should be considered as approximations for the parent compound.

Table 1: Optimized Geometrical Parameters for a Representative Benzothiazole Derivative

Data for a representative substituted benzothiazole derivative, as comprehensive data for the parent **1,2-Benzisothiazol-3-amine** is not available.

Parameter	Bond/Angle	Value (Å/°)
Bond Length	C-S	1.76
C=N	1.31	
C-N	1.39	
C-C (aromatic)	1.39 - 1.41	
Bond Angle	C-S-C	91.5
S-C-N	115.2	
C-N-C	110.8	

Table 2: Frontier Molecular Orbital (FMO) Energies and Related Properties of 1,2-Benzisothiazol-3-amine Derivatives

Data obtained from a study on bioactive compounds including a TBDMS derivative of **1,2-Benzisothiazol-3-amine**.^[1]

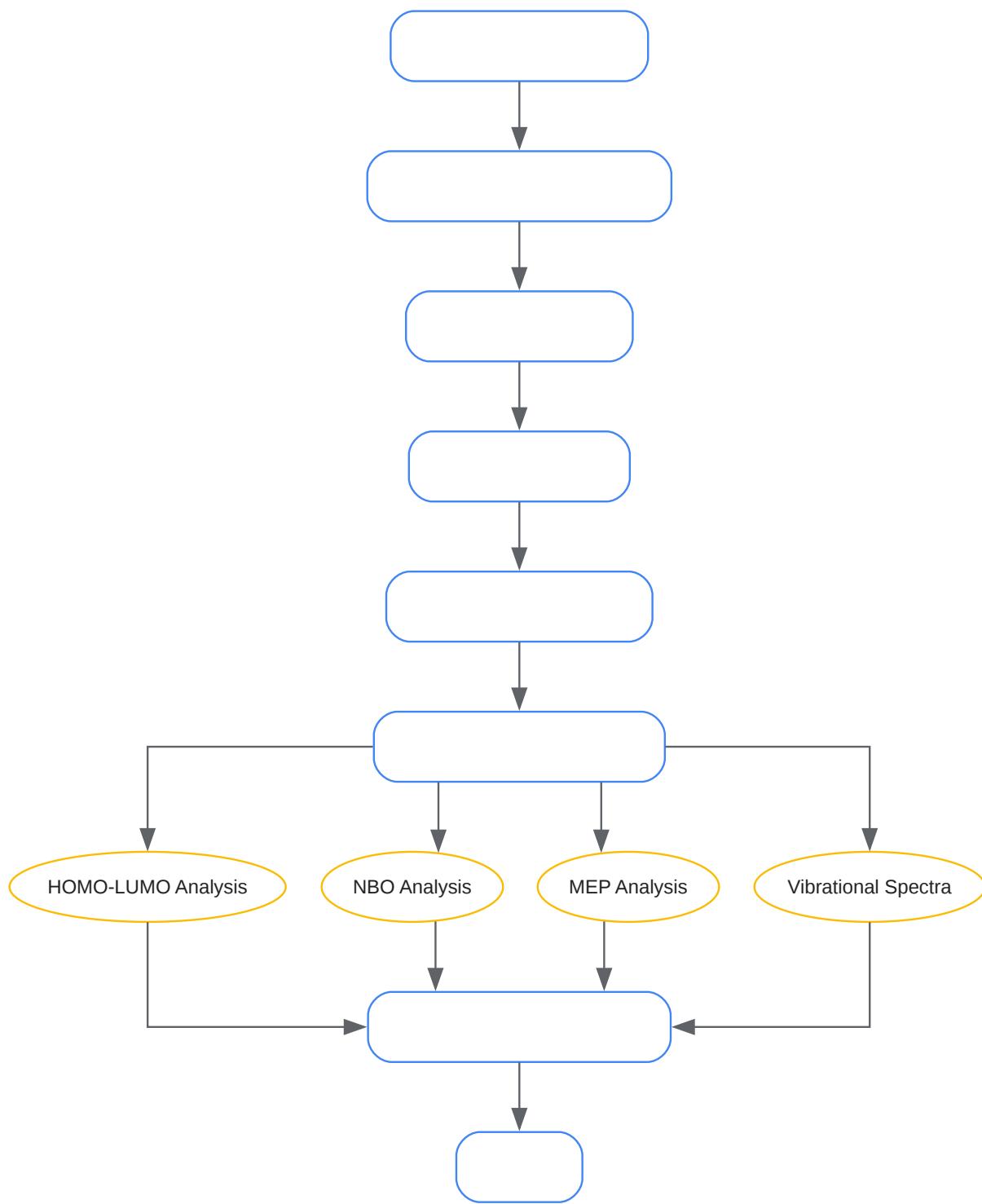
Compound	HOMO (eV)	LUMO (eV)	Energy Gap (ΔE) (eV)
1,2-Benzisothiazol-3-amine, TBDMS derivative	-	-	-
Butanol Fraction Compound 1 (BF1)	-	-	6.746
Butanol Fraction Compound 2 (BF2)	-	-	7.215
Dichloromethane Compound 1 (DF1)	-	-	0.446
Dichloromethane Compound 2 (DF2)	-	-	0.940

Note: Lower energy gaps suggest higher reactivity.[\[1\]](#)

Mandatory Visualization Molecular Structure and Atom Numbering

Caption: Molecular structure of **1,2-Benzisothiazol-3-amine** with atom numbering.

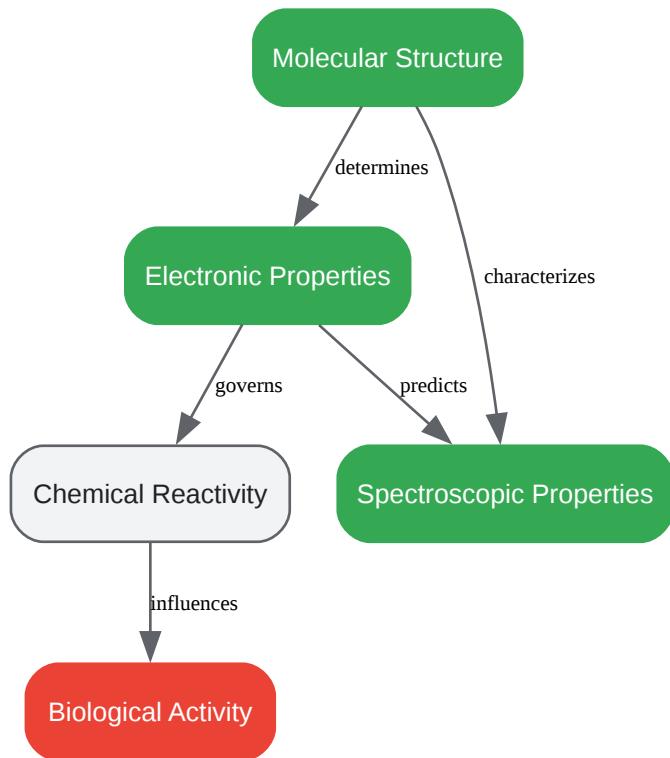
Conceptual Workflow for Quantum Chemical Calculations



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Caption: A typical workflow for performing quantum chemical calculations.

Logical Relationship of Molecular Properties



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Caption: Interrelationship between molecular properties derived from calculations.

Conclusion

Quantum chemical calculations provide invaluable insights into the fundamental properties of **1,2-Benzisothiazol-3-amine** and its derivatives. While a dedicated, comprehensive computational study on the parent molecule is yet to be published, the analysis of its derivatives offers a strong foundation for understanding its electronic structure, reactivity, and spectroscopic signatures. The methodologies and representative data presented in this guide are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, drug design, and materials science, facilitating the development of novel compounds with tailored properties. Future computational studies focusing specifically on **1,2-Benzisothiazol-3-amine** are warranted to further refine our understanding of this versatile heterocyclic scaffold.

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References

- 1. researchgate.net [researchgate.net]
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